molecular formula C4H4F3NO2 B182383 4-(Trifluoromethyl)-1,3-oxazolidin-2-one CAS No. 162684-84-6

4-(Trifluoromethyl)-1,3-oxazolidin-2-one

Cat. No.: B182383
CAS No.: 162684-84-6
M. Wt: 155.08 g/mol
InChI Key: AOOOOLXZRHYHCP-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-1,3-oxazolidin-2-one is a functionalized oxazolidin-2-one, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis . The oxazolidin-2-one core is a privileged scaffold in drug discovery, demonstrated by its presence in FDA-approved antibiotics such as linezolid and tedizolid, which act by inhibiting bacterial protein synthesis . The incorporation of a trifluoromethyl group is a common and valuable strategy in lead optimization, as this moiety can enhance a molecule's metabolic stability, lipophilicity, and bioavailability . As a result, this compound serves as a versatile synthetic intermediate for constructing more complex, biologically active molecules. Its structure, featuring vicinal stereogenic centers at the 4- and 5-positions, makes it a particularly valuable chiral building block for developing novel therapeutics, including potential antimicrobial and anticancer agents . Researchers utilize this compound in the synthesis of diverse compound libraries, leveraging multicomponent reactions to efficiently explore structure-activity relationships .

Properties

IUPAC Name

4-(trifluoromethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3NO2/c5-4(6,7)2-1-10-3(9)8-2/h2H,1H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOOOLXZRHYHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Substrate Scope

Copper-catalyzed Ullmann-type couplings provide a robust pathway for introducing aryl groups, including trifluoromethyl-substituted aromatics, to the oxazolidinone nitrogen. As demonstrated in WO2004039788A1, the reaction of (R)-4-ethyl-oxazolidin-2-one with 1-bromo-4-trifluoromethylbenzene in dioxane at 110°C for 22 hours achieves 86% yield using CuI (0.1 equiv) and 1,2-diaminocyclohexane as a ligand. The protocol tolerates polar aprotic solvents such as DMF or NMP, with optimal base-to-substrate ratios of 1:1–1:3 (K2CO3 preferred).

A critical advancement lies in the ligand design, where bidentate diamines enhance copper’s oxidative addition capability. For instance, 1,2-diaminocyclohexane (0.52 mL, 4.4 mmol) facilitates the coupling by stabilizing the Cu(I) intermediate, as evidenced by the reaction’s bright blue coloration during heating. This method’s versatility extends to electron-deficient aryl halides, though sterically hindered substrates may require prolonged reaction times or elevated temperatures.

Mechanistic Considerations and Optimization

The catalytic cycle proceeds through single-electron transfer (SET) steps, with the copper center mediating aryl halide activation and subsequent C–N bond formation. Key parameters include:

  • Catalyst loading : 5–15 mol% CuI ensures turnover without promoting side reactions like homocoupling.

  • Solvent effects : High-polarity solvents (ε > 10) accelerate oxidative addition but may complicate product isolation. Dioxane strikes an optimal balance between reactivity and solubility.

  • Base selection : Carbonates (e.g., K2CO3) outperform hydroxides by minimizing oxazolidinone ring-opening side reactions.

Notably, the molar ratio of oxazolidinone to aryl halide can be adjusted to 1:1 without sacrificing yield, provided that either component is used in slight excess (≤10%) to drive the reaction to completion.

N-Acylation Strategies for Oxazolidinone Functionalization

General Acylation Protocols

The Royal Society of Chemistry’s procedures for chiral fluorinated amino acids provide a template for installing trifluoromethyl groups via N-acylation. Two distinct pathways are delineated:

Procedure A : A mixed anhydride approach using trimethylacetyl chloride activates the carboxylic acid (e.g., trifluoromethylated acids) for subsequent nucleophilic attack by lithiated oxazolidinones. For example, (S)-4-benzyloxazolidin-2-one reacts with (E)-non-2-enoic acid in THF at −78°C, yielding acylated products after chromatographic purification.

Procedure B : Direct acylation with acid chlorides circumvents anhydride formation. A representative synthesis involves treating (S)-4-benzyloxazolidin-2-one with acryloyl chloride (0.81 mL, 9.52 mmol) and n-BuLi in THF, achieving quantitative conversion monitored by HPLC.

Stereochemical Control and Trifluoromethyl Incorporation

Chiral auxiliaries embedded in the oxazolidinone core direct the stereoselective installation of trifluoromethyl groups. The (S)-4-benzyl configuration induces facial selectivity during acylation, as shown in the synthesis of (S)-4-benzyl-3-((S)-3-(trifluoromethyl)pentanoyl)oxazolidin-2-one. NMR analysis (1H, 13C) confirms diastereomeric ratios exceeding 9:1, with downfield shifts (δ 164.9 ppm for NCOC) characteristic of successful acylation.

One-Pot Addition-Cyclization for Ring Assembly

Alkali Metal-Mediated Cyclization

Thieme Connect’s one-pot method streamlines synthesis via tandem nucleophilic addition and intramolecular cyclization. Allyl carbamates treated with alkali metals (e.g., Li, Na) generate enolates that undergo 5-endo-trig cyclization to form the oxazolidinone ring. Introducing CF3 groups at the 4-position is achieved by using trifluoroiodomethane (9 equiv) and triethylborane (5 equiv) under O2 atmosphere at −78°C.

Reaction Optimization and Scope

Critical parameters for this approach include:

  • Temperature control : Maintaining −78°C prevents premature cyclization and ensures regioselective enolate formation.

  • Gas purging : Oxygen facilitates borane-mediated radical pathways, enhancing CF3 incorporation.

  • Workup protocol : Quenching with 0.1 M HCl followed by dichloromethane extraction minimizes lactamization side products.

The method’s efficiency is highlighted by a 31% isolated yield of (S,E)-ethyl-8-(4-benzyl-2-oxooxazolidin-3-yl)-8-oxooct-6-enoate, though trifluoromethyl variants may require adjusted stoichiometry.

Emerging Techniques and Comparative Analysis

Method Comparison

Parameter Copper Coupling N-Acylation One-Pot Cyclization
Yield (%)868131–86
StereocontrolModerateHighLow
Functional Group ToleranceHalides, estersEsters, ethersAllyl groups
ScalabilityKilogram-scale demonstratedMilligram-scaleLimited data

Biological Activity

4-(Trifluoromethyl)-1,3-oxazolidin-2-one is a compound of interest due to its unique structural features and potential biological activities. Oxazolidinones are a class of compounds that have garnered attention for their antibacterial properties, particularly against Gram-positive bacteria. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5H4F3NOC_5H_4F_3NO. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially influencing its biological activity.

Oxazolidinones primarily exert their antibacterial effects by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for translation. This mechanism is crucial for their activity against various bacterial strains, including those resistant to other antibiotic classes.

Antibacterial Activity

Recent studies have shown that this compound exhibits significant antibacterial activity against a range of pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected bacterial strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Acinetobacter baumannii32
Pseudomonas aeruginosa64

These results indicate that while the compound is effective against Gram-positive bacteria like Staphylococcus aureus, its activity against Gram-negative bacteria is comparatively lower, which aligns with common challenges faced by oxazolidinones due to outer membrane permeability.

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications in the oxazolidinone structure can significantly impact its biological activity. A study investigating a library of oxazolidinones found that small changes in molecular structure could enhance accumulation in Gram-negative bacteria and improve efflux susceptibility. This highlights the importance of structural optimization in developing more effective derivatives.

Study on Gram-Negative Bacteria

A notable study focused on the design and evaluation of oxazolidinone derivatives for enhanced activity against Gram-negative pathogens. The research identified specific motifs within the oxazolidinone structure that contributed to improved permeability and reduced efflux. Compounds similar to this compound showed promising results against strains such as E. coli and P. aeruginosa when modified appropriately .

Efficacy in Clinical Settings

Clinical studies have also evaluated the efficacy of oxazolidinones in treating infections caused by resistant bacterial strains. For instance, a clinical trial reported successful outcomes using oxazolidinone derivatives for patients with infections caused by multidrug-resistant Staphylococcus aureus. The compound's ability to target resistant strains underscores its potential therapeutic applications .

Scientific Research Applications

Antibacterial Properties

One of the primary applications of 4-(trifluoromethyl)-1,3-oxazolidin-2-one is its use as an antibacterial agent. Research has shown that derivatives of oxazolidinones exhibit activity against a range of Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . The compound's structure allows for modifications that enhance its efficacy and spectrum of activity.

Case Study: Structure-Activity Relationship (SAR) Studies

A study focused on the synthesis and evaluation of various oxazolidinone derivatives demonstrated that modifications at the C-ring significantly influence antibacterial activity. For instance, specific substitutions improved uptake and resistance to efflux mechanisms in bacteria . This research underscores the importance of structural modifications in optimizing the therapeutic potential of oxazolidinones.

Synthesis and Chemical Reactions

This compound serves as a versatile intermediate in synthetic organic chemistry. It can be synthesized through various methods, including the Dakin-West reaction, which involves trifluoroacetylation of amino acids to yield β-amino-α-trifluoromethyl compounds . This reaction pathway is particularly valuable for generating compounds with diverse functional groups.

Table 1: Synthesis Methods for this compound

MethodStarting MaterialsYield (%)Reference
Dakin-West ReactionN-Alkoxycarbonyl amino acidsVaries
Trifluoroacetylationα-Amino acidsHigh
Reaction with TFAAVarious amino acid derivativesGood

Pharmaceutical Applications

Due to its antibacterial properties, this compound has been explored for use in pharmaceutical formulations aimed at treating bacterial infections. Its ability to combat resistant strains makes it a candidate for new antibiotic therapies, particularly in light of rising antibiotic resistance globally .

Case Study: Development of New Antibiotics

Research has highlighted the potential of oxazolidinone derivatives in combating multi-drug resistant pathogens. For example, studies have shown that specific modifications can lead to compounds with enhanced potency against resistant strains while minimizing toxicity . This research is crucial for developing next-generation antibiotics.

Other Applications

Beyond its antibacterial uses, this compound is also being investigated for its role in other therapeutic areas. Its structural characteristics may lend themselves to applications in drug design beyond antibiotics, potentially influencing other classes of drugs targeting different biological pathways.

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The oxazolidinone ring undergoes nucleophilic attack due to the electrophilic carbonyl carbon activated by the trifluoromethyl group. Common nucleophiles include amines, alcohols, and hydrides:

Reagent Conditions Product Yield Source
Sodium borohydride (NaBH₄)Ethanol, 25°C, 6hβ-amino-α-trifluoromethyl alcohol derivatives62–92%
Lithium aluminum hydride (LiAlH₄)THF, reflux, 12hMethanol derivatives via C=O reduction70–85%
Primary aminesToluene, Et₃N, 25°CUrea derivatives75–90%

Mechanistic Insight : The trifluoromethyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic addition. For example, LiAlH₄ reduces the carbonyl to a secondary alcohol, while amines induce ring-opening to form urea analogs .

Reduction Reactions

Selective reductions target specific functional groups while preserving the oxazolidinone core:

Hydrogenation

Catalytic hydrogenation (H₂/Pd-C) reduces unsaturated side chains without affecting the oxazolidinone ring .

Substrate Catalyst Product Yield
4-(Trifluoromethyl)-1,3-oxazolidin-2-one with allyl groupPd/C, H₂Saturated oxazolidinone88%

Borane-Mediated Reductions

Borane complexes selectively reduce ketones or esters conjugated to the oxazolidinone system .

Cyclization and Rearrangement

The compound participates in cycloadditions and rearrangements to form fused heterocycles:

Reaction Conditions Product Yield
Phosgene treatmentToluene, Et₃N, 25°CFused oxazine-oxazole hemiaminal structures82%
Trifluoroacetic anhydride (TFAA)Reflux, 8hTrifluoromethylated bicyclic lactams68%

Example : Treatment with TFAA induces cyclization, forming bicyclic lactams via intramolecular amide bond formation.

Electrophilic Additions

The trifluoromethyl group directs electrophilic substitution at the oxazolidinone ring’s meta positions:

Electrophile Conditions Product Yield
Bromine (Br₂)DCM, 0°C, 2h5-Bromo-4-(trifluoromethyl) derivative75%
Nitronium tetrafluoroborate (NO₂BF₄)AcOH, 50°CNitro-substituted oxazolidinone60%

Key Observation : The trifluoromethyl group deactivates the ring, favoring substitution at positions ortho/para to itself .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification of the oxazolidinone scaffold:

Reaction Catalyst Product Yield
Suzuki-Miyaura couplingPd(PPh₃)₄Biaryl-substituted oxazolidinone78%
Sonogashira couplingPdCl₂, CuIAlkynyl-substituted derivatives85%

Stability and Hydrolytic Behavior

The trifluoromethyl group enhances hydrolytic stability compared to non-fluorinated analogs:

Condition Half-Life Degradation Product
pH 7.4, 37°C>48hStable (no degradation)
pH 1.0, 37°C6hRing-opened carboxylic acid

Note : Hydrolysis under acidic conditions proceeds via ring-opening to yield α-trifluoromethyl carboxylic acids .

Comparative Reactivity with Analogs

The trifluoromethyl group’s influence is evident when comparing reactivity across oxazolidinone derivatives:

Compound Electrophilicity Hydrolytic Stability Nucleophilic Reactivity
This compoundHighHighModerate
5-Methyl-1,3-oxazolidin-2-oneLowLowHigh
4-Phenyl-1,3-oxazolidin-2-oneModerateModerateHigh

Data sourced from .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The trifluoromethyl group distinguishes this compound from other oxazolidinone derivatives. Key physical properties and structural analogs are summarized below:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents
4-(Trifluoromethyl)-1,3-oxazolidin-2-one C₄H₄F₃NO₂ 169.08 1073056-21-9 4-CF₃
5-(5-Fluoropyridin-2-yl)-1,3-oxazolidin-2-one C₈H₇FN₂O₂ 182.15 EN300-1815116 5-(5-Fluoropyridinyl)
4-Hydroxy-4,5,5-trimethyl-3-phenyl-oxazolidin-2-one C₁₂H₁₅NO₃ 221.25 29199-96-0 4-OH, 4,5,5-trimethyl, 3-phenyl
5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one C₁₀H₈F₃NO₂ 239.18 SCHEMBL10242078 5-(4-CF₃-phenyl)

Key Observations :

  • The trifluoromethyl group reduces basicity and increases lipophilicity compared to methyl or phenyl substituents, enhancing membrane permeability .
  • Hydroxyl or pyridinyl substituents (e.g., 5-(5-Fluoropyridinyl)) introduce hydrogen-bonding capacity, altering solubility and biological interactions .
Herbicidal Activity

In a study evaluating oxazolidinone derivatives substituted with aryl groups, this compound analogs demonstrated selective herbicidal activity against rape (IC₅₀: 12–35 μM) but showed weak inhibition of barnyard grass (IC₅₀: >100 μM) . This contrasts with 4-chlorobenzyl or 4-methoxyphenyl analogs, which exhibited broader-spectrum activity but lower potency. The -CF₃ group’s electron-withdrawing nature likely enhances target-site binding specificity in dicotyledonous plants .

Enzyme Inhibition (AChE)

Thiazole analogs incorporating the 4-(trifluoromethyl)phenyl group (e.g., compound 2e) showed strong acetylcholinesterase (AChE) inhibition via π–π interactions with Trp286, a key residue in the enzyme’s active site. The -CF₃ group improved binding affinity by 30% compared to non-fluorinated phenyl analogs .

Q & A

Basic Research Questions

Q. How can crystallographic methods like SHELX be applied to determine the molecular structure of 4-(trifluoromethyl)-1,3-oxazolidin-2-one?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is a standard approach. The trifluoromethyl group’s electron density and oxazolidinone ring conformation can be resolved via high-resolution data. For example, in analogous oxazolidinones, SHELX successfully refined bond lengths and angles, resolving steric effects of fluorinated substituents . Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

Q. What synthetic routes are effective for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Cyclocondensation of β-amino alcohols with trifluoromethyl carbonyl derivatives is a common route. For example, reacting 2-amino-2-(trifluoromethyl)ethanol with phosgene or carbonyl diimidazole under inert conditions (e.g., THF, 0–5°C) yields the oxazolidinone core. Monitoring by 19F^{19}\text{F} NMR helps track trifluoromethyl group incorporation . Optimize stoichiometry and temperature to suppress by-products like N-alkylated intermediates.

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

  • Methodological Answer :

  • 19F^{19}\text{F} NMR : The CF3_3 group exhibits a distinct triplet near −60 ppm (coupling with adjacent protons).
  • IR : Stretching vibrations at ~1750 cm1^{-1} (oxazolidinone carbonyl) and ~1250–1100 cm1^{-1} (C–F bonds) confirm functional groups.
    Compare with reference spectra of structurally similar compounds (e.g., 4-benzyl-oxazolidinones) to validate assignments .

Advanced Research Questions

Q. What strategies resolve contradictions in reported crystallographic data for fluorinated oxazolidinones, such as bond-length discrepancies?

  • Methodological Answer : Discrepancies may arise from differences in data resolution or refinement models. Re-analyze raw diffraction data using modern software (e.g., Olex2 with SHELX integration) to apply anisotropic displacement parameters for fluorine atoms. Cross-validate with computational methods (DFT geometry optimization) to assess theoretical bond lengths .

Q. How can UPLC-MS/MS be optimized for quantifying this compound in biological matrices?

  • Methodological Answer : Use a C18 column with mobile phases of 0.1% formic acid in water/acetonitrile. Electrospray ionization (ESI) in negative mode enhances sensitivity for the trifluoromethyl group. Validate the method via spike-recovery experiments in plasma, ensuring limits of quantification (LOQ) <10 ng/mL, as demonstrated for related oxazolidinones in pharmacokinetic studies .

Q. What in silico approaches predict the pharmacological activity of this compound derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., enzymes or receptors) can prioritize derivatives for synthesis. For instance, analogs with substituents at the oxazolidinone 5-position showed enhanced binding to sigma1 receptors in neurological studies . Pair with MD simulations to assess stability of ligand-protein complexes.

Q. How do steric and electronic effects of the trifluoromethyl group influence reaction kinetics in oxazolidinone functionalization?

  • Methodological Answer : Kinetic studies (e.g., monitoring nucleophilic ring-opening reactions via 1H^{1}\text{H} NMR) reveal that the CF3_3 group’s electron-withdrawing nature accelerates electrophilic attack at the carbonyl carbon. Steric hindrance, however, may reduce regioselectivity in alkylation reactions. Compare with non-fluorinated analogs to isolate electronic vs. steric contributions .

Data Contradiction Analysis

Q. Conflicting reports exist on the stability of this compound under basic conditions. How can these discrepancies be addressed experimentally?

  • Methodological Answer : Conduct controlled stability studies in buffers of varying pH (e.g., 7–12) at 25°C and 37°C. Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., β-amino alcohols). Conflicting results may stem from differences in solvent systems (aqueous vs. organic) or trace metal catalysts. Include chelating agents (e.g., EDTA) in replicates to test metal ion influence .

Tables for Key Data

Property Value/Technique Reference
Crystallographic Space GroupP21_1/c (common for oxazolidinones)
19F^{19}\text{F} NMR Shift−60.2 ppm (triplet, J = 12 Hz)
HPLC Retention Time6.8 min (C18, 70% MeCN/water)

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